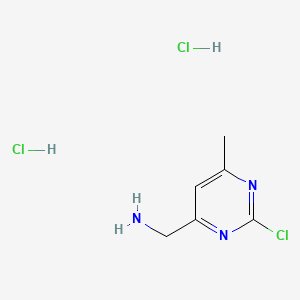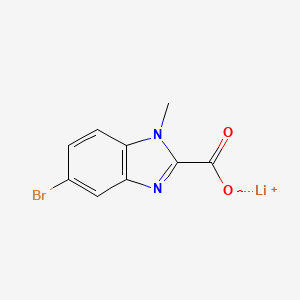![molecular formula C11H14ClN B13467726 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-azabicyclo[211]hexane hydrochloride is a bicyclic compound that features a unique structural framework This compound is characterized by its rigid, three-dimensional structure, which makes it an interesting subject for various scientific studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is usually carried out under controlled conditions, such as the use of potassium tert-butoxide at elevated temperatures (e.g., 65°C) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batchwise processes. This approach allows for the preparation of multigram quantities of the compound, ensuring consistency and purity . The key steps in the industrial synthesis involve optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring or the bicyclic framework.
Applications De Recherche Scientifique
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, while the azabicyclohexane moiety can form hydrogen bonds and other non-covalent interactions . These interactions modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.1.1]hexane: A structurally similar compound that lacks the phenyl group.
Bicyclo[2.1.1]hexane: A related compound without the nitrogen atom in the bicyclic framework.
Bicyclo[1.1.1]pentane: Another sp3-rich bicyclic compound used in medicinal chemistry.
Uniqueness
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride stands out due to the presence of both the phenyl group and the azabicyclohexane moiety. This combination imparts unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
4-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(7-11)12-8-11;/h1-5,10,12H,6-8H2;1H |
Clé InChI |
GBTIMGYZVRROGH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CN2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)

![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
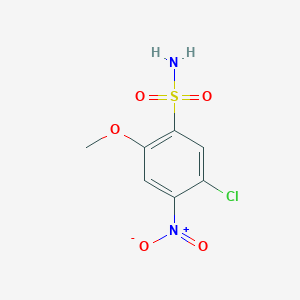
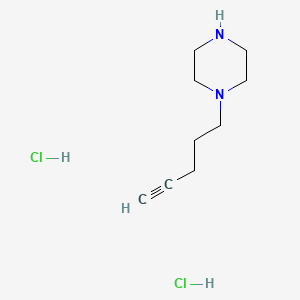
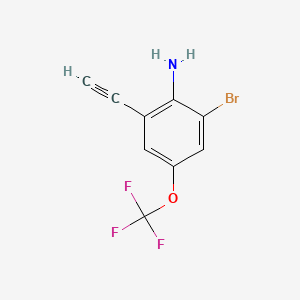
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)
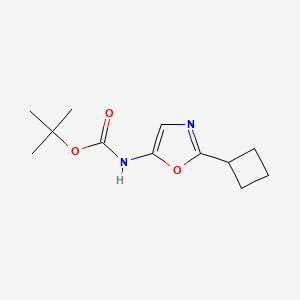

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)

